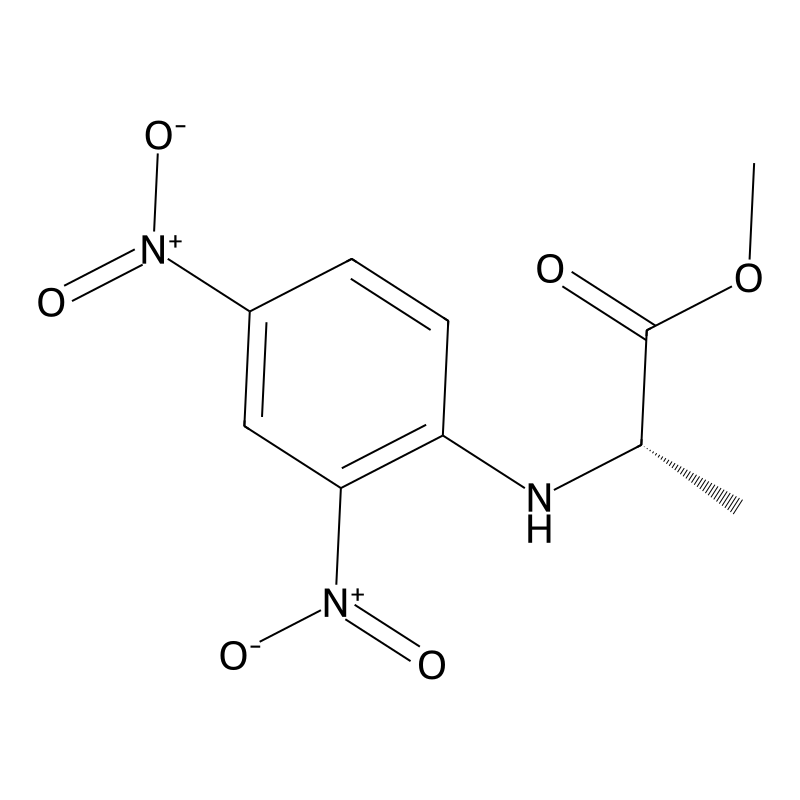

N-(2,4-Dinitrophenyl)-L-alanine methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a chemical compound with the molecular formula C10H11N3O6 and a molecular weight of 269.21 g/mol. It is classified as an amino acid derivative, specifically an ester of L-alanine, which is modified by the introduction of a 2,4-dinitrophenyl group. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. Its structure includes a dinitrophenyl moiety that contributes to its reactivity and biological properties .

Dnp-Ala-OMe's primary application lies in the Sanger method of protein sequencing []. In this technique, the amino acid sequence of a protein is determined by selectively attaching a Dnp group to the N-terminal (free amino group) and side chains of each amino acid in the protein. Dnp-Ala-OMe serves as a reference compound to identify Dnp-derivatives of alanine during the sequencing process [].

Dnp-Ala-OMe should be handled with care as it may possess:

- Moderate toxicity: Limited data exists on the specific toxicity of Dnp-Ala-OMe, but nitroaromatic compounds can be harmful upon ingestion, inhalation, or skin contact [].

- Skin and eye irritation: The compound may cause irritation upon contact with skin or eyes due to its potential to act as a mild electrophile [].

Protein Sequencing:

N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-Ala-OMe) plays a crucial role in the Sanger method, a historical technique for protein sequencing. DNP-Ala-OMe acts as the N-terminal modifying reagent, covalently attaching to the free amino group at the protein's N-terminus. Subsequent steps involve cyclization, cleavage, and identification of the released DNP-amino acid derivatives, allowing researchers to determine the amino acid sequence of the protein [].

Peptide Synthesis:

DNP-Ala-OMe can be used as a building block in peptide synthesis, particularly for the N-terminal residue. The dinitrophenyl (DNP) group serves as a temporary protecting group for the amino group, allowing for controlled chain elongation. After peptide chain assembly, the DNP group can be selectively removed under mild conditions, revealing the free N-terminus of the synthesized peptide [].

Protein-Protein Interaction Studies:

DNP-Ala-OMe can be employed as a probe in protein-protein interaction studies. The DNP group can be conjugated to one protein, and its interaction with another protein can be monitored using various techniques, such as affinity chromatography or fluorescence spectroscopy [].

- Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding L-alanine and 2,4-dinitrophenol.

- Nucleophilic Substitution: The dinitrophenyl group can undergo nucleophilic attack by nucleophiles, leading to the substitution of the nitrophenyl group.

- Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, altering the compound's properties and activity.

These reactions make N-(2,4-Dinitrophenyl)-L-alanine methyl ester a versatile compound in organic synthesis and biochemical studies .

N-(2,4-Dinitrophenyl)-L-alanine methyl ester exhibits significant biological activity, particularly in proteomics research. It is used as a reagent for the detection of amino acids and proteins due to its ability to form stable complexes with amines. The dinitrophenyl group enhances its reactivity with nucleophiles, making it useful for labeling and quantifying proteins in various assays. Additionally, this compound has been studied for its potential role as an inhibitor in enzymatic reactions, particularly those involving amino acid metabolism .

The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester typically involves the following steps:

- Protection of L-Alanine: The amino group of L-alanine is protected using a suitable protecting group to prevent unwanted reactions.

- Formation of Dinitrophenyl Derivative: L-Alanine is reacted with 2,4-dinitrochlorobenzene in the presence of a base such as triethylamine to facilitate substitution at the amino group.

- Deprotection: After the reaction, the protecting group is removed to yield N-(2,4-Dinitrophenyl)-L-alanine.

- Methyl Ester Formation: The carboxylic acid group of N-(2,4-Dinitrophenyl)-L-alanine is then converted to a methyl ester using methanol and an acid catalyst.

This synthetic pathway allows for the efficient production of N-(2,4-Dinitrophenyl)-L-alanine methyl ester with high purity .

N-(2,4-Dinitrophenyl)-L-alanine methyl ester has several applications:

- Proteomics Research: It serves as a labeling agent for proteins and peptides, facilitating their detection and quantification.

- Biochemical Assays: The compound is utilized in various assays to study enzyme kinetics and protein interactions.

- Synthetic Chemistry: It acts as an intermediate in organic synthesis for developing other nitrogen-containing compounds.

These applications underscore its importance in both academic research and industrial settings .

Studies on N-(2,4-Dinitrophenyl)-L-alanine methyl ester have focused on its interactions with biological macromolecules. It has been shown to interact with various enzymes and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These studies help elucidate the mechanisms of enzyme inhibition and protein function modulation. Additionally, research has indicated that this compound may influence metabolic pathways involving amino acids .

N-(2,4-Dinitrophenyl)-L-alanine methyl ester shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-(2-Nitrophenyl)-L-alanine methyl ester | Contains a single nitro group instead of two | Less reactive than its dinitro counterpart |

| 2,4-Dinitrophenol | A simple phenolic compound with two nitro groups | Used widely as a reagent but lacks amino acid properties |

| N-(p-Nitrophenyl)-L-alanine methyl ester | Contains a para-nitro substitution on the phenyl ring | Exhibits different reactivity patterns compared to dinitrophenyl derivatives |

The presence of two nitro groups in N-(2,4-Dinitrophenyl)-L-alanine methyl ester enhances its electrophilicity compared to similar compounds with only one nitro group or different substituents. This unique reactivity makes it particularly valuable for specific biochemical applications .

The classical synthesis of DNP-Ala-OMe involves a two-step sequence: amino group protection followed by esterification. In the first step, L-alanine reacts with 1-fluoro-2,4-dinitrobenzene (FDNB) under alkaline conditions (e.g., sodium bicarbonate buffer, pH 8–9). This nucleophilic aromatic substitution introduces the 2,4-dinitrophenyl (DNP) group at the amino terminus, forming N-(2,4-dinitrophenyl)-L-alanine [4]. The second step employs esterification via methanol in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid), converting the carboxylic acid group to a methyl ester [4].

Key considerations for classical synthesis include:

- Reaction temperature: Room temperature for DNP conjugation to minimize side reactions.

- Solvent selection: Aqueous-organic biphasic systems for FDNB reactions.

- Purification: Crystallization from ethanol/water mixtures to isolate the final product [4].

Modern Synthetic Routes and Optimizations

Recent advances have improved the efficiency of DNP-Ala-OMe synthesis. A notable innovation involves trimethylchlorosilane (TMCS)-mediated esterification, which eliminates the need for harsh acid catalysts [2]. In this method:

- N-(2,4-Dinitrophenyl)-L-alanine is suspended in methanol.

- TMCS (2 equivalents) is added dropwise at 0°C.

- The mixture is stirred at room temperature for 4–6 hours, yielding the methyl ester hydrochloride with >90% efficiency [2].

Advantages over classical methods:

| Parameter | Classical (HCl) | TMCS Method |

|---|---|---|

| Reaction Time | 12–24 hours | 4–6 hours |

| Yield | 70–80% | 90–95% |

| Byproduct Formation | Moderate | Minimal |

This approach reduces energy consumption and improves atom economy by avoiding excessive solvent volumes [2].

Selective Conjugation Methods

The DNP group’s electron-deficient aromatic ring enables site-specific modifications:

- N-terminal selectivity: At pH 8–9, the α-amino group of L-alanine reacts preferentially with FDNB over side-chain functionalities [4].

- Orthogonal protection: The DNP group remains stable under standard peptide-coupling conditions (e.g., HOBt/DIC activation), allowing sequential assembly of peptide chains.

- Controlled deprotection: Thiol-containing reagents (e.g., β-mercaptoethanol) selectively remove the DNP group without affecting ester linkages [4].

These properties make DNP-Ala-OMe valuable for synthesizing peptides with defined N-terminal modifications.

Green Chemistry Approaches to DNP-Ala-OMe Production

Two strategies align with green chemistry principles:

Biocatalytic Amination

Alanine dehydrogenase (AlaDH) enzymes catalyze the reductive amination of pyruvate to L-alanine using ammonium donors [3]. While not directly producing DNP-Ala-OMe, this method provides a sustainable route to the precursor L-alanine:

$$

\text{Pyruvate} + \text{NH}4^+ + \text{NADH} \xrightarrow{\text{AlaDH}} \text{L-alanine} + \text{NAD}^+ + \text{H}2\text{O}

$$

Metallosphaera sedula AlaDH exhibits exceptional activity (173 U/mg) and substrate affinity ($$K_M = 1.3$$ mM for pyruvate) [3].

Solvent-Free Esterification

Microwave-assisted reactions using TMCS in neat methanol reduce solvent waste while maintaining high yields (88–92%) [2].

Scale-up Considerations for Research Applications

For gram-scale production:

- Catalyst recycling: TMCS recovery via distillation reduces costs [2].

- Continuous flow systems: Microreactors improve heat dissipation during exothermic DNP conjugation steps.

- Quality control:

- HPLC purity thresholds: >98% for peptide synthesis-grade material.

- Melting point verification: 82°C ± 1°C [4].

Optimized parameters for large-scale TMCS-mediated esterification:

| Variable | Optimal Range |

|---|---|

| Methanol Volume | 10 mL/g substrate |

| TMCS Equivalents | 1.8–2.0 |

| Stirring Rate | 400–600 rpm |

These protocols enable reproducible synthesis for research applications requiring multi-gram quantities [2] [4].

The structural foundation of N-(2,4-Dinitrophenyl)-L-alanine methyl ester's bioactivity lies in its unique combination of functional groups that create a multifaceted molecular architecture. The compound possesses a molecular formula of C₁₀H₁₁N₃O₆ with a molecular weight of 269.21 g/mol [1] [2] [3]. The dinitrophenyl group serves as the primary bioactive moiety, with the two nitro groups positioned at the 2,4-positions of the phenyl ring creating a powerful electron-withdrawing system that fundamentally alters the chemical reactivity of the molecule [5].

The electron-withdrawing nature of the dinitrophenyl group significantly enhances the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack [5] [6]. This structural feature is critical for the compound's ability to form covalent bonds with amino groups in proteins and peptides, which forms the basis of its utility in protein sequencing methodologies [5]. The positioning of the nitro groups is particularly important, as demonstrated by comparative studies showing that the 2,4-dinitrophenyl derivative exhibits vastly different reactivity compared to the 2,6-dinitrophenyl analog, where intramolecular hydrogen bonding between the amino group and the ortho-nitro group prevents cyclization reactions .

The L-alanine backbone provides stereochemical specificity to the molecule, with the natural L-configuration being preferentially recognized by biological systems [8]. The methyl ester group enhances the compound's lipophilicity and membrane permeability while also serving as a protecting group for the carboxylic acid functionality . This esterification significantly affects the compound's solubility profile, making it soluble in organic solvents such as dimethyl sulfoxide and acetone, while reducing its water solubility [9] [3].

The compound exhibits strong ultraviolet absorption at 360 nm due to the extended conjugation system of the dinitrophenyl chromophore, with a molar extinction coefficient of approximately 17,400 M⁻¹cm⁻¹ [5] [10]. This spectroscopic property is fundamental to its analytical applications, allowing for sensitive detection and quantification in biological assays [5] [11].

Comparative Analysis with Related DNP-Amino Acid Derivatives

Comparative studies of N-(2,4-Dinitrophenyl)-L-alanine methyl ester with structurally related dinitrophenyl amino acid derivatives reveal significant insights into structure-activity relationships. The compound demonstrates distinct reactivity patterns when compared to its ethyl ester analog, N-(2,4-Dinitrophenyl)-L-alanine ethyl ester . While both compounds undergo cyclization reactions under basic conditions to form benzimidazole derivatives, the methyl ester exhibits faster reaction kinetics due to reduced steric hindrance .

The positioning of nitro groups plays a crucial role in determining biological activity. The 2,4-dinitrophenyl derivative readily undergoes cyclization reactions, while the 2,6-dinitrophenyl analog fails to cyclize due to intramolecular hydrogen bonding between the amino group and the second ortho-nitro group . This structural difference results in completely different reaction pathways and biological activities, with the 2,6-derivative remaining largely unreactive under conditions that promote cyclization in the 2,4-analog .

Amino acid side chain variations significantly influence the compound's properties and applications. N-(2,4-Dinitrophenyl)-L-phenylalanine methyl ester, containing an aromatic side chain, exhibits enhanced π-π stacking interactions with biological targets . The aromatic side chain contributes to increased binding affinity through additional hydrophobic interactions, while also affecting the compound's chromatographic behavior and separation characteristics .

N-(2,4-Dinitrophenyl)-L-histidine ethyl ester demonstrates unique selectivity patterns, with the dinitrophenyl group showing preferential binding to the α-amino group rather than the imidazole ring of the histidine side chain . This selectivity is exploited in peptide synthesis applications where specific amino acid residues need to be protected while leaving others available for further chemical modifications .

The tryptophan derivative, N-(2,4-Dinitrophenyl)-L-tryptophan methyl ester, exhibits complex cyclization behavior where the indole side chain participates in the reaction, yielding 3-(methoxymethyl)indole products alongside benzimidazole derivatives . This contrasts with the alanine derivative, which lacks aromatic side chains and forms simpler cyclization products .

Molecular Determinants of Reactivity

The reactivity of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is governed by several key molecular determinants that collectively determine its chemical behavior and biological activity. The dinitrophenyl group serves as the primary electron-withdrawing unit, significantly lowering the electron density of the aromatic ring and making it highly susceptible to nucleophilic attack [6]. The electron-withdrawing strength of the nitro groups follows the order: 2,4-dinitrophenyl > 2-nitrophenyl > unsubstituted phenyl, directly correlating with the compound's reactivity toward nucleophiles [6].

The nucleophilic aromatic substitution mechanism is fundamental to the compound's reactivity profile. The reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group [6]. The rate-determining step varies depending on the nucleophile's basicity, with highly basic nucleophiles favoring formation of the addition intermediate as the rate-limiting step [6].

Hydrogen bonding interactions play a crucial role in stabilizing molecular conformations and influencing reactivity patterns. The amino group can form intramolecular hydrogen bonds with the nitro group oxygens, creating conformational preferences that affect the compound's ability to interact with biological targets [5] [12]. These interactions are particularly important in determining the compound's binding affinity for proteins and enzymes [5].

The compound's reactivity is highly pH-dependent, with basic conditions promoting cyclization reactions that lead to benzimidazole derivative formation [13]. Under alkaline conditions (pH 8-11), the compound undergoes intramolecular cyclization, with the reaction rate increasing with pH [5]. This pH dependence is exploited in analytical applications where controlled pH conditions are used to selectively modify specific amino acid residues [5].

Temperature effects significantly influence the compound's reactivity, with higher temperatures generally accelerating cyclization reactions . The activation energy for cyclization has been experimentally determined, showing that the reaction follows typical Arrhenius behavior with respect to temperature . Solvent effects also play important roles, with polar aprotic solvents generally favoring nucleophilic aromatic substitution reactions .

Stereochemical Considerations and Their Research Implications

The stereochemical properties of N-(2,4-Dinitrophenyl)-L-alanine methyl ester have profound implications for its biological activity and research applications. The compound possesses a chiral center at the α-carbon of the alanine residue, existing in the natural L-configuration [1] [2]. This stereochemical arrangement is crucial for its recognition by biological systems and its utility in protein sequencing methodologies [8] [14].

Comparative studies between L- and D-enantiomers reveal that while both forms can undergo similar chemical reactions, the L-form exhibits significantly higher biological recognition and binding affinity [8]. This stereochemical preference is particularly evident in enzymatic assays and protein binding studies, where the L-form shows enhanced specificity for biological targets [8] [14]. The difference in biological activity between enantiomers provides insights into the chiral recognition mechanisms of biological systems [15].

The stereochemical configuration affects the compound's conformational preferences and intramolecular interactions. Nuclear magnetic resonance studies reveal that the L-form adopts preferred conformations that optimize hydrogen bonding interactions between the amino group and the nitro substituents [12]. These conformational preferences directly influence the compound's reactivity patterns and binding characteristics [12].

Cyclization reactions exhibit stereochemical selectivity, with the L-form showing preferential formation of specific benzimidazole derivatives under basic conditions [13]. The stereochemical outcome of these reactions is determined by the approach angle of the nucleophilic amino group to the electrophilic carbon of the aromatic ring [13]. This selectivity has important implications for synthetic applications where stereospecific products are desired [13].

The compound's stereochemical properties are particularly important in chromatographic applications, where enantiomeric separations can be achieved using chiral stationary phases [16]. The ability to resolve enantiomers is crucial for analytical applications where the stereochemical purity of the compound must be determined [16]. These separation methods have been developed for quality control purposes in pharmaceutical and research applications [16].

Research implications of the compound's stereochemistry extend to computational modeling studies, where accurate prediction of biological activity requires consideration of stereochemical effects [17] [18]. Quantum mechanical calculations demonstrate that the L-form exhibits different electronic properties compared to the D-form, particularly in terms of molecular orbital energies and charge distributions [18]. These computational insights are valuable for understanding the molecular basis of chiral recognition and for designing new derivatives with enhanced biological activity [18].

Theoretical Models of Molecular Interactions

Theoretical modeling of N-(2,4-Dinitrophenyl)-L-alanine methyl ester's molecular interactions has been extensively studied using various computational approaches, providing detailed insights into the compound's behavior at the molecular level. Quantum mechanical calculations using density functional theory methods have been employed to understand the electronic structure and reactivity patterns of the compound [18] [19]. These calculations reveal that the dinitrophenyl group significantly perturbs the electronic distribution of the molecule, creating regions of high electrophilicity that correlate with experimental reactivity patterns [18].

Molecular orbital analysis demonstrates that the lowest unoccupied molecular orbital is primarily localized on the dinitrophenyl group, particularly at the carbon atoms ortho and para to the nitro substituents [18]. This localization explains the compound's high reactivity toward nucleophiles and its ability to form stable covalent bonds with amino groups in proteins [18]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides a measure of the compound's reactivity, with smaller gaps correlating with increased reactivity [18].

Computational studies of the compound's interaction with biological targets have employed molecular docking simulations to predict binding modes and affinities [20] [21]. These studies reveal that the compound can form multiple types of interactions with protein targets, including hydrogen bonding, π-π stacking, and electrostatic interactions [20] [21]. The dinitrophenyl group serves as a key recognition element, with the nitro groups forming specific interactions with amino acid residues in the binding site [20].

Thermodynamic modeling of the compound's interactions has been performed using various theoretical approaches, including continuum solvation models and molecular dynamics simulations [22] [23]. These studies provide quantitative estimates of binding free energies and help explain the observed selectivity patterns in biological systems [22]. The models predict that the compound's high binding affinity for anti-dinitrophenyl antibodies is primarily due to favorable electrostatic interactions and hydrogen bonding [22].

Quantum chemical calculations have been used to predict the compound's ionization constants and pH-dependent behavior [19]. These calculations employ various levels of theory, including Hartree-Fock, density functional theory, and Møller-Plesset perturbation theory [19]. The results show excellent agreement with experimental ionization constants, validating the theoretical approach and providing a framework for predicting the properties of related compounds [19].

Molecular dynamics simulations have been employed to study the compound's conformational behavior and interactions with water molecules [23]. These simulations reveal that the compound adopts multiple conformations in solution, with the relative populations depending on solvent conditions and temperature [23]. The simulations also provide insights into the compound's solvation behavior and its ability to partition between different phases [23].

XLogP3

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant